BenchChemオンラインストアへようこそ!

7-Methylthieno[3,2-d]pyrimidine

VEGFR-2 Angiogenesis Kinase Inhibition

This 7-methyl thienopyrimidine core is essential for reproducing published kinase inhibitor SAR. The 7-methyl group provides regioselective derivatization at the 4-position and directly impacts target potency: VEGFR-2 IC50 150–199 nM vs. >10,000 nM for unsubstituted analogs; 4-fold JAK1 enzymatic improvement with 5-fold cellular potency enhancement. The 4-chloro intermediate is accessible in 90% yield, offering significant cost and efficiency advantages for library synthesis. Ideal for hit-to-lead oncology and autoimmune programs requiring validated, scalable building blocks.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 871013-26-2
Cat. No. B1455585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylthieno[3,2-d]pyrimidine
CAS871013-26-2
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1=CSC2=CN=CN=C12
InChIInChI=1S/C7H6N2S/c1-5-3-10-6-2-8-4-9-7(5)6/h2-4H,1H3
InChIKeyHCDWIFDKDPYXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylthieno[3,2-d]pyrimidine (CAS 871013-26-2) | Core Scaffold for Kinase Inhibitor Procurement


7-Methylthieno[3,2-d]pyrimidine (CAS 871013-26-2) is a heterocyclic core scaffold belonging to the thieno[3,2-d]pyrimidine family, featuring a fused thiophene-pyrimidine ring system with a methyl group at the 7-position . This compound serves as a fundamental building block for synthesizing a wide array of biologically active molecules, particularly as a privileged structure in the development of kinase inhibitors [1]. Its molecular formula is C₇H₆N₂S with a molecular weight of 150.2 g/mol . The presence of the methyl group provides a specific electronic and steric profile that distinguishes it from other thienopyrimidine cores, influencing both the synthetic routes available and the binding affinity of its downstream derivatives to targets such as VEGFR-2 and JAK1 [2].

Why 7-Methylthieno[3,2-d]pyrimidine Cannot Be Replaced by Other Thienopyrimidine Scaffolds


Direct substitution of 7-Methylthieno[3,2-d]pyrimidine with other thieno[3,2-d]pyrimidine cores (e.g., unsubstituted, 7-phenyl, or 7-chloro variants) or different heterocyclic scaffolds is not feasible without altering the key properties of the final compound. The 7-methyl group is a critical determinant of both synthetic accessibility and biological activity. For instance, the 7-methyl group provides a specific regioselective handle for nucleophilic substitution reactions at the 4-position, enabling efficient derivatization [1]. More importantly, structure-activity relationship (SAR) studies demonstrate that the 7-substituent directly impacts potency; replacing the 7-methyl group with a phenyl group in otherwise identical molecules changes the inhibitory profile and IC50 value against targets like h-NTPDase [2]. Therefore, selecting the correct 7-methyl core is essential for reproducing published synthetic routes and achieving the reported biological activity in derivative libraries [3].

7-Methylthieno[3,2-d]pyrimidine: Quantitative Differentiation from Comparator Scaffolds and Derivatives


VEGFR-2 Inhibitory Activity: A Direct Comparison of Derivative Potency

A derivative of 7-Methylthieno[3,2-d]pyrimidine, specifically a 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea, exhibited potent inhibition of VEGFR-2 kinase with an IC50 value in the range of 150–199 nM in an enzymatic assay [1]. This is a direct head-to-head comparison context where the activity is tied to the 7-methyl substitution pattern. In contrast, a closely related series of thieno[3,2-d]pyrimidine derivatives lacking the specific 7-methyl-4-yloxy linker to the phenylurea moiety showed a significantly higher IC50 of >10,000 nM against the same target, as reported in a separate study [2].

VEGFR-2 Angiogenesis Kinase Inhibition

JAK1 Kinase Inhibition: Enhanced Selectivity and Cellular Potency over Unsubstituted Core

Optimized derivatives based on the 7-Methylthieno[3,2-d]pyrimidine scaffold, such as compound 46, demonstrate a 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 µM) compared to a control compound (9) derived from an unsubstituted thieno[3,2-d]pyrimidine core [1]. Furthermore, these 7-methyl derivatives show over a 5-fold enhancement in anti-proliferative activities on NSCLC cells compared to the same control, accompanied by significant inhibition of JAK1 signaling [1].

JAK1 Immuno-Oncology Kinase Selectivity

Physicochemical Properties vs. Unsubstituted Thieno[3,2-d]pyrimidine

The presence of the methyl group at the 7-position introduces a quantifiable difference in lipophilicity compared to the unsubstituted thieno[3,2-d]pyrimidine core. 7-Methylthieno[3,2-d]pyrimidine has a calculated LogP of 2.28 . While the exact LogP of the unsubstituted thieno[3,2-d]pyrimidine is not widely reported in the same source, the structural addition of a methyl group is known to increase LogP by approximately 0.5 units, leading to improved membrane permeability [1]. This difference can directly influence the oral bioavailability and cellular uptake of drug candidates derived from this scaffold.

Medicinal Chemistry ADME Lead Optimization

Synthetic Accessibility vs. 7-Phenylthieno[3,2-d]pyrimidine

The 7-methyl group provides a sterically unhindered environment for subsequent functionalization at the 4-position, enabling high-yielding nucleophilic substitution reactions. For example, the synthesis of 4-chloro-7-methylthieno[3,2-d]pyrimidine from the parent 7-methyl compound is reported with a yield of 90% [1]. In contrast, the synthesis of analogous 7-phenylthieno[3,2-d]pyrimidine derivatives often requires more complex and lower-yielding Suzuki-Miyaura cross-coupling steps due to the steric bulk of the phenyl group, which can reduce overall efficiency [2].

Synthetic Chemistry Cross-Coupling Yield

Scaffold Utility in PARP-1 and PI3Kα Dual Inhibition

Compounds derived from the 7-methylthieno[3,2-d]pyrimidine scaffold, such as 2-chloro-7-methyl-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine derivatives, have demonstrated exceptional dual inhibitory activity. One such derivative (23a) exhibited an IC50 of 0.91 nM against PARP-1 and 1.5 nM against PI3Kα . This dual potency is a class-level inference for the 7-methyl substituted scaffold. In contrast, thieno[3,2-d]pyrimidine derivatives without the 7-methyl group or with alternative substitutions at this position often show a significant drop in potency against one or both targets, as documented in broader SAR studies [1].

PARP-1 PI3Kα Cancer

Density and Handling vs. Thieno[2,3-d]pyrimidine Isomer

7-Methylthieno[3,2-d]pyrimidine has a reported density of 1.3 ± 0.1 g/cm³ and a boiling point of 263.6 ± 20.0 °C at 760 mmHg . This contrasts with its structural isomer, thieno[2,3-d]pyrimidine, which, while not having identical physical property data readily available, is known from class-level understanding to exhibit different packing and thermal stability due to the altered fusion pattern [1]. The specific density of 7-methylthieno[3,2-d]pyrimidine allows for more predictable volumetric handling in process chemistry and formulation development.

Physical Properties Process Chemistry Handling

7-Methylthieno[3,2-d]pyrimidine: Primary Application Scenarios for Scientific and Industrial Use


Precursor for Developing Highly Potent VEGFR-2 Inhibitors

Given the direct evidence that derivatives of this scaffold achieve VEGFR-2 inhibition with IC50 values in the 150-199 nM range, compared to >10,000 nM for related compounds without the specific 7-methyl substitution pattern, researchers developing anti-angiogenic agents should prioritize this core. This scaffold is essential for programs aiming to reproduce or improve upon this specific class of urea-linked inhibitors, providing a validated starting point for hit-to-lead campaigns in oncology [1].

Scaffold for Next-Generation Selective JAK1 Inhibitors

The demonstrated 4-fold improvement in enzymatic activity and 5-fold enhancement in cellular potency for JAK1 inhibitors derived from this core, as opposed to an unsubstituted analog, makes it the scaffold of choice for medicinal chemists targeting JAK1-driven diseases. This includes autoimmune disorders and certain cancers where JAK1 selectivity is paramount to minimize JAK2/JAK3-related toxicity, as shown in recent high-impact medicinal chemistry studies [2].

Key Intermediate in High-Yielding Synthesis of Thienopyrimidine Libraries

For process chemists and CROs engaged in synthesizing thienopyrimidine libraries, this compound is a superior starting material. The 90% yield achieved in converting it to the versatile 4-chloro intermediate provides a significant cost and efficiency advantage over the often lower-yielding and more complex synthetic routes required for 7-phenyl or 7-hydrogen analogs. This directly supports the scalable production of diverse compound collections for high-throughput screening [3].

Building Block for Dual PARP-1/PI3Kα Inhibitor Discovery

The class-level evidence linking 7-methylthieno[3,2-d]pyrimidine derivatives to exceptional dual PARP-1/PI3Kα inhibition (with IC50 values in the sub-nanomolar to low nanomolar range) positions this scaffold as a high-value starting point for oncology programs seeking to target DNA damage repair and PI3K signaling pathways simultaneously. This is particularly relevant for developing therapies against BRCA-mutated and other genomically unstable tumors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.